molecular formula C20H32O4 B13394638 5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid

5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid

Cat. No.: B13394638
M. Wt: 336.5 g/mol
InChI Key: UXGXCGPWGSUMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid typically involves the hydroxylation of icosatetraenoic acid at the 5 and 15 positions. The reaction conditions often include the use of specific enzymes or chemical catalysts that facilitate the hydroxylation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield saturated compounds .

Scientific Research Applications

5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,15-Dihydroxyicosa-6,8,11,13-tetraenoic acid involves its interaction with specific molecular targets and pathways. It acts as a metabolite in various biological processes, influencing cellular functions through its hydroxyl groups and double bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGXCGPWGSUMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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